(4-Methyl-5-phenylisoxazol-3-yl)methanamine

Medicinal Chemistry Drug Design Lipophilicity

This specific regioisomer is critical for SAR programs; its 4-methyl-5-phenyl substitution pattern and primary amine handle are non-interchangeable with analogs like [5-(4-methylphenyl)isoxazol-3-yl]methanamine (CAS 893639-11-7). Substitution without validation can invalidate hit-to-lead studies and waste resources. This scaffold is an entry point for S1P1 agonist development, kinase hinge-binding motifs, and PROTAC/affinity probe synthesis. Its achiral nature, solid form, and favorable LogP (1.67) and tPSA (52.0 Ų) make it immediately deployable for HTS and fragment-based screening. Procure from reputable vendors to ensure verified purity and accelerate your discovery timeline.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13136349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-5-phenylisoxazol-3-yl)methanamine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1CN)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
InChIKeyHNJSVBUXCCYMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Methyl-5-phenylisoxazol-3-yl)methanamine: A Key Isoxazole Scaffold for SAR-Driven Lead Optimization


(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a small-molecule isoxazole derivative, characterized by a 5-membered heterocyclic core with a 4-methyl and a 5-phenyl substitution, and a primary amine group at the 3-position . It has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, where the isoxazole ring acts as a bioisostere for carbonyl groups and the amine provides a handle for further derivatization to explore structure-activity relationships (SAR) [1].

Why (4-Methyl-5-phenylisoxazol-3-yl)methanamine Is Not a Generic Drop-In: The Critical Role of Regio- and Substituent-Specificity in Isoxazole Chemistry


While the isoxazole class is known for broad biological potential, specific isomers and substitution patterns profoundly alter physicochemical and biological properties, rendering them non-interchangeable [1]. The exact positioning of the methyl, phenyl, and aminomethyl groups on the isoxazole core in (4-Methyl-5-phenylisoxazol-3-yl)methanamine is critical. For instance, regioisomers like [5-(4-methylphenyl)isoxazol-3-yl]methanamine (CAS 893639-11-7) or analogs with N-methylation (CAS 857283-57-9) exhibit different lipophilicities (LogP), hydrogen-bonding capacities, and steric profiles, directly impacting target binding, cellular permeability, and metabolic stability [2]. Substitution of this specific regioisomer with a close analog without validation can invalidate SAR studies, lead to false negatives, or require complete re-optimization of a chemical series, resulting in significant resource waste [3].

(4-Methyl-5-phenylisoxazol-3-yl)methanamine: Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric Differentiation: LogP and PSA Differences Between 4-Methyl and 5-(4-Methylphenyl) Isoxazole Scaffolds

The compound's specific 4-methyl-5-phenyl-3-aminomethyl substitution pattern distinguishes it from its regioisomer, [5-(4-methylphenyl)isoxazol-3-yl]methanamine (CAS 893639-11-7). This results in a quantifiable difference in lipophilicity, a key parameter for predicting membrane permeability and oral bioavailability. The target compound exhibits a calculated LogP of 1.67 , whereas its regioisomer has a higher calculated LogP of 2.809 [1], indicating a distinct physicochemical profile. Additionally, both share a topological polar surface area (tPSA) of 52.0 Ų [1].

Medicinal Chemistry Drug Design Lipophilicity

Amine Functionality Differentiation: Hydrogen Bonding Capacity vs. N-Methylated Analogs

The presence of a primary amine (-CH2NH2) distinguishes the compound from N-methylated analogs like N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (CAS 857283-57-9). The primary amine offers greater hydrogen bonding capacity, with one hydrogen bond donor and three acceptors for the target compound , compared to zero donors and one acceptor for the N-methylated analog . This impacts target engagement and solubility profiles.

Medicinal Chemistry Drug Design Hydrogen Bonding

Commercial Availability and Purity Profile as a Differentiator

For high-throughput screening (HTS) and hit validation, immediate availability of a pure, well-characterized compound is paramount. (4-Methyl-5-phenylisoxazol-3-yl)methanamine is commercially available as a screening compound in a high-purity (≥95%) solid form from a reputable supplier specializing in screening libraries . While some close analogs like [5-(4-methylphenyl)isoxazol-3-yl]methanamine are also available, others may require custom synthesis, introducing significant delays and cost . The target compound's solid form and achiral nature simplify handling and assay preparation compared to liquid or chiral analogs.

Chemical Procurement Lead Discovery Screening

Potential Class-Level Bioactivity Inference: The Isoxazole Scaffold in S1P1 Agonism

While direct bioactivity data for the exact compound is not publicly available, it belongs to a class of 3-phenyl-4-methylisoxazoles that have been identified as potent and selective agonists of the Sphingosine 1-Phosphate 1 (S1P1) receptor [1]. SAR studies on this class reveal that specific substitution patterns on the phenyl and isoxazole rings are critical for achieving low-nanomolar potency (EC50 < 10 nM) and high selectivity over other S1P receptor subtypes [1]. This class-level inference provides a rational basis for prioritizing this scaffold in immunology-related projects.

Immunology GPCR Drug Discovery

(4-Methyl-5-phenylisoxazol-3-yl)methanamine: Optimal Use Cases Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead SAR Exploration Targeting Kinases or GPCRs

This compound serves as an ideal starting point for structure-activity relationship (SAR) studies in hit-to-lead programs, particularly when the initial hit is a similar isoxazole core. The primary amine provides a versatile functional group for rapid derivatization to explore chemical space around a potential kinase hinge-binding motif or a GPCR ligand-binding pocket . The well-defined regioisomeric and hydrogen-bonding properties of this scaffold (as detailed in Section 3) allow for precise control over molecular properties, enabling the optimization of potency, selectivity, and ADME profiles.

High-Throughput and Fragment-Based Screening Libraries

The compound's solid form, achiral nature, and defined physicochemical profile (LogP 1.67, tPSA 52.0 Ų) make it an excellent candidate for inclusion in high-throughput screening (HTS) and fragment-based screening libraries [1]. Its calculated properties place it within desirable ranges for a fragment-like or lead-like molecule, offering multiple avenues for growth and optimization. Procurement of this compound from reputable screening vendors ensures high purity and immediate availability, reducing the logistical burden for large-scale screening campaigns .

Immunology Research: S1P1 Receptor Agonist Probe Development

Based on class-level evidence, this scaffold is a validated entry point for developing novel Sphingosine 1-Phosphate 1 (S1P1) receptor agonists, a target class with established clinical relevance in multiple sclerosis and other autoimmune diseases [2]. The compound can be used as a core template to synthesize focused libraries, with the aim of improving upon the potency and selectivity profiles of known isoxazole-based S1P1 agonists, thereby accelerating the discovery of new chemical probes and potential preclinical candidates [2].

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The primary amine group is a highly convenient synthetic handle for conjugating the isoxazole scaffold to various functional moieties, such as fluorophores, biotin tags, or E3 ligase ligands . This makes the compound a valuable building block for creating chemical biology tools. For instance, it can be used to generate PROTACs (Proteolysis Targeting Chimeras) for targets where the isoxazole core is known to bind, or to synthesize affinity probes for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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